4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,2-dimethylpropanoate
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Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,2-dimethylpropanoate is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . The compound is a derivative of coumarin, which has been extensively studied for its biological and pharmaceutical properties.
Preparation Methods
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,2-dimethylpropanoate involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method involves the Suzuki–Miyaura cross-coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate and 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate . These methods are carried out under classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .
Chemical Reactions Analysis
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium azides, propargyl bromide, and anhydrous potassium carbonate . The major products formed from these reactions are coumarin derivatives with different pharmacophoric groups at C-3, C-4, and C-7 positions .
Scientific Research Applications
This compound has been extensively studied for its antimicrobial, antitubercular, and antioxidant activities . It has shown significant inhibitory activity against the growth of tested bacterial strains and has been found to be a potent antimicrobial agent . Additionally, coumarin derivatives, including this compound, have been tested for their anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors properties .
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,2-dimethylpropanoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anti-inflammatory effects are mediated through the inhibition of COX enzymes .
Comparison with Similar Compounds
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,2-dimethylpropanoate is unique compared to other coumarin derivatives due to its specific pharmacophoric groups at C-3, C-4, and C-7 positions . Similar compounds include 7-hydroxy-4-methyl coumarin, 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, and 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate . These compounds share similar structural features but differ in their biological activities and pharmacological properties.
Properties
Molecular Formula |
C21H20O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H20O4/c1-13-16-12-15(24-20(23)21(2,3)4)10-11-17(16)25-19(22)18(13)14-8-6-5-7-9-14/h5-12H,1-4H3 |
InChI Key |
CSKXYRUWSBOOCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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